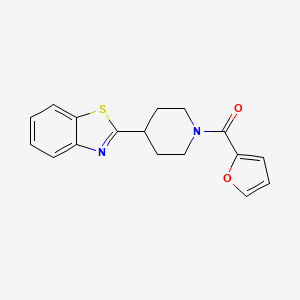
Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) is a complex organic compound that features a piperidine ring substituted with benzothiazole and furanylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Benzothiazole Group: This can be achieved by reacting the piperidine derivative with a benzothiazole precursor under specific conditions such as the presence of a catalyst or under reflux.
Attachment of the Furanylcarbonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanylcarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzothiazole or furanylcarbonyl groups, potentially yielding different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features might be optimized to enhance its therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Benzothiazole Derivatives: Compounds featuring the benzothiazole moiety with various functional groups.
Furanylcarbonyl Compounds: Molecules containing the furanylcarbonyl group with different core structures.
Uniqueness
Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) is unique due to the combination of its structural features. The presence of both benzothiazole and furanylcarbonyl groups on the piperidine ring provides a distinct chemical profile, potentially leading to unique reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16N2O2S/c20-17(14-5-3-11-21-14)19-9-7-12(8-10-19)16-18-13-4-1-2-6-15(13)22-16/h1-6,11-12H,7-10H2 |
InChI Key |
DWHCCDIZUJLWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















